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Compound of Interest

Compound Name: 1-(4-Iodophenyl)-1H-Pyrazole

Cat. No.: B1305950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of

iodinated phenylpyrazoles, a class of compounds with significant interest in medicinal

chemistry and drug development. The introduction of an iodine atom to the phenylpyrazole

scaffold offers a powerful tool for modulating physicochemical properties and introducing

specific, highly directional intermolecular interactions, such as halogen bonding. Understanding

the three-dimensional structure of these molecules through single-crystal X-ray diffraction is

paramount for rational drug design and developing structure-activity relationships (SAR).

Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of

the target compound and culminates in the analysis of its crystallographic data.

The synthesis of iodinated phenylpyrazoles can be achieved through various methods, often

tailored to achieve specific regioselectivity. Common strategies include the electrophilic

iodination of a pre-formed pyrazole ring or the cyclization of an iodine-containing precursor.

General Synthesis Protocol (Example: 4-Iodination):

A solution of a 1-aryl-3-trifluoromethylpyrazole is prepared in a suitable solvent such as

acetonitrile.
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Ceric ammonium nitrate (CAN) and elemental iodine are added to the solution.

The mixture is refluxed overnight and monitored for completion using thin-layer

chromatography (TLC).

Upon completion, the solvent is removed in vacuo, and the residue is worked up using a

standard aqueous/organic extraction.

The crude product is purified via column chromatography to yield the 4-iodo-phenylpyrazole

derivative.[1][2]

General Synthesis Protocol (Example: 5-Iodination):

A solution of a 1-aryl-3-trifluoromethylpyrazole is prepared in an anhydrous aprotic solvent

like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.[1]

n-Butyllithium (n-BuLi) is added dropwise to deprotonate the C5 position, forming a lithium

pyrazolide intermediate.[1]

A solution of elemental iodine in THF is then added to the reaction mixture.

The reaction is allowed to warm to room temperature to complete the iodination.

The reaction is quenched, and the product is extracted and purified.[1][3]

Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. A

common and effective method is slow evaporation. The purified iodinated phenylpyrazole is

dissolved in a suitable solvent or solvent mixture (e.g., acetonitrile, or an

ethanol/dichloromethane mixture) to create a saturated or near-saturated solution.[4] The

container is then loosely covered to allow the solvent to evaporate slowly over several days to

weeks, promoting the formation of well-ordered crystals.[4]

SC-XRD is the definitive method for determining the precise atomic arrangement within a

crystal.

Data Collection and Structure Refinement:
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A suitable single crystal is selected and mounted on a goniometer head of a diffractometer

(e.g., a Bruker APEX DUO CCD or Rigaku Oxford-Diffraction XCALIBUR E).[4][5]

The crystal is cooled to a low temperature (typically around 100-170 K) to minimize thermal

vibrations of the atoms.[6]

The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα

radiation).

As the crystal is rotated, a series of diffraction patterns are collected on an area detector.

The collected data are processed to determine the unit cell dimensions, space group, and

reflection intensities.

The crystal structure is solved using direct methods or Patterson methods and then refined

by full-matrix least-squares on F², typically using software packages like SHELX or Olex2.[7]

Data Presentation: Crystallographic Parameters
The results of an SC-XRD experiment are a set of quantitative data that precisely describe the

crystal and molecular structure. Below is a summary table of representative crystallographic

data for a series of 5-iodo-1-arylpyrazoles, illustrating the typical parameters obtained.
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Parameter
Compoun

d 1

Compoun

d 2

Compoun

d 3

Compoun

d 4

Compoun

d 5

Compoun

d 6

Formula C₁₀H₇ClIN₂ C₁₀H₇BrIN₂
C₁₀H₆Br₂IN

₂
C₁₁H₉IN₂O

C₁₁H₈BrIN₂

O

C₁₁H₈IN₃O

₂

Crystal

System
Monoclinic

Orthorhom

bic
Monoclinic Monoclinic

Orthorhom

bic
Monoclinic

Space

Group
P2₁/c P2₁2₁2₁ P2₁/c P2₁/c P2₁2₁2₁ P2₁/c

a (Å) 8.5283(3) 8.1634(2) 12.3330(4) 10.8715(3) 8.2435(2) 12.2346(4)

b (Å) 12.1158(4) 12.2157(3) 8.0818(2) 8.4485(2) 12.2144(3) 7.9715(2)

c (Å) 11.2335(4) 12.2464(3) 13.7225(4) 12.1388(3) 13.0645(3) 13.9213(4)

β (°) ** 105.151(3) 90 107.828(3) 98.244(2) 90 108.682(3)

V (Å³) ** 1119.82(7) 1219.78(5) 1301.76(7) 1102.73(5) 1313.43(5) 1286.72(7)

Z 4 4 4 4 4 4

Data

adapted

from

Gavriliu et

al.,

Crystals

(2020).[4]

[7]

Mandatory Visualizations
Diagrams are crucial for visualizing complex workflows and molecular interactions.
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Crystal Structure Analysis Workflow
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Caption: Workflow for crystal structure determination of iodinated phenylpyrazoles.
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A primary reason for studying iodinated compounds is their ability to form halogen bonds, a

non-covalent interaction where the iodine atom acts as a Lewis acid. This interaction is highly

directional and can be crucial for molecular recognition and crystal packing.[8]

Caption: Diagram of a C-I···Y halogen bond interaction.

Analysis of Structural Features
The crystallographic data reveals detailed insights into molecular conformation and

intermolecular interactions, which collectively dictate the supramolecular architecture.

In the solid state, 5-iodo-1-arylpyrazoles typically exhibit similar molecular structures, with

variations arising from the substituents on the phenyl ring.[7] The planarity of the pyrazole ring

and the dihedral angle between the pyrazole and the phenyl ring are key conformational

parameters that can influence biological activity.

The packing of iodinated phenylpyrazole molecules in a crystal lattice is governed by a variety

of non-covalent interactions. Halogen bonding is a particularly significant force in these

structures.[8][9]

Halogen Bonding: The iodine atom, due to the "σ-hole," can act as an electrophilic species

and interact with Lewis bases like nitrogen or oxygen atoms from adjacent molecules.[4]

These interactions, denoted as C-I···N or C-I···O, are highly directional and can be a

dominant force in directing the crystal packing, often leading to linear supramolecular chains.

[4][9][10] Distances for these bonds are typically shorter than the sum of the van der Waals

radii, for example, I···O distances of ~3.05 Å and I···N distances of ~3.28 Å have been

observed.[4][10]

C-I···π Interactions: In some cases, the iodine atom can interact with the π-system of a

phenyl ring on a neighboring molecule, with observed I···Cg (centroid) distances around 3.58

Å.[4]

Hydrogen Bonding: When suitable donor and acceptor atoms are present, classical

hydrogen bonds (e.g., N-H···N) can play a significant role, leading to the formation of

catemers (chains) or discrete motifs like trimers.[8][11]
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Other Interactions: Additional forces such as C-H···π and π-π stacking interactions also

contribute to the overall stability of the crystal structure.

The comprehensive analysis of these structural features provides invaluable information for

drug development professionals, enabling the design of new phenylpyrazole derivatives with

optimized binding affinities, improved selectivity, and desirable solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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